molecular formula C23H23N3O4 B11039552 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B11039552
M. Wt: 405.4 g/mol
InChI Key: UDPQIRSVNOFBOW-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a complex organic compound with a unique structure that combines a benzimidazole ring with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves multiple steps. One common route starts with the preparation of the 3,4-dimethoxyphenyl derivative, which is then reacted with ethyl and methyl substituents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is unique due to its combination of a benzimidazole and pyrimidine ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

The compound 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a member of the benzimidazole family, which has garnered significant attention due to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its therapeutic potential and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H19N3O3\text{C}_{17}\text{H}_{19}\text{N}_3\text{O}_3

This structure features a pyrimidine ring fused with a benzimidazole moiety, contributing to its biological activity.

Antihistaminic Activity

Benzimidazole derivatives are known for their antihistaminic properties. The compound has been shown to exhibit selective H1 antihistaminic activity without significant cardiotoxic effects. This selectivity allows for its use in treating allergic conditions such as rhinitis and asthma .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. The compound demonstrated notable antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values that were comparable to established antibiotics like ampicillin and ciprofloxacin .

CompoundMIC (μg/ml)Bacterial Strain
150S. typhi
2250C. albicans
362.5S. aureus

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Benzimidazole derivatives have been extensively researched for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest.

Anti-inflammatory Effects

In addition to its antihistaminic and antimicrobial properties, this compound may possess anti-inflammatory effects. Research indicates that benzimidazole derivatives can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases .

Study 1: Antihistaminic Activity Evaluation

A study evaluated the antihistaminic effects of several benzimidazole derivatives, including our compound. The results indicated that it effectively blocked histamine-induced bronchoconstriction in animal models, suggesting its therapeutic potential in allergic reactions.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of various benzimidazole derivatives against resistant strains of bacteria. The results demonstrated that the compound exhibited potent activity against multidrug-resistant strains, indicating its potential as a new antimicrobial agent.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C23H23N3O4/c1-5-16-14(2)25(13-19(27)15-10-11-20(29-3)21(12-15)30-4)23-24-17-8-6-7-9-18(17)26(23)22(16)28/h6-12H,5,13H2,1-4H3

InChI Key

UDPQIRSVNOFBOW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C2=NC3=CC=CC=C3N2C1=O)CC(=O)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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